3-(Benzylamino)-N-methylpropanamide
Overview
Description
. It is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a propanamide moiety with a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)-N-methylpropanamide typically involves the reaction of benzylamine with N-methylpropanamide under controlled conditions. The reaction can be carried out using standard amide coupling techniques, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) or activating agents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amide coupling reactions, often utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds (e.g., CrO3) and manganese dioxide (MnO2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reaction conditions.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: 3-(Benzylamino)propanamine
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3-(Benzylamino)-N-methylpropanamide has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Benzylamino)-N-methylpropanamide exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(Benzylamino)-N-methylpropanamide can be compared with other similar compounds, such as:
N-Benzyl-N-methylamine: Similar structure but lacks the propanamide group.
N-Methylpropanamide: Lacks the benzyl group.
Benzylamine: Lacks the N-methylpropanamide moiety.
Properties
IUPAC Name |
3-(benzylamino)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-11(14)7-8-13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCWGCBBBFZBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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